molecular formula C12H14N2O2 B043797 D,L-Homotryptophan CAS No. 26988-87-4

D,L-Homotryptophan

Cat. No.: B043797
CAS No.: 26988-87-4
M. Wt: 218.25 g/mol
InChI Key: ADJZXDVMJPTFKT-UHFFFAOYSA-N
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Description

D,L-Homotryptophan is a synthetic amino acid with the molecular formula C12H14N2O2 and a molecular weight of 218.25 g/mol It is a derivative of tryptophan, an essential amino acid, and is characterized by the presence of an indole functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: D,L-Homotryptophan can be synthesized through several methods. One common approach involves the alkylation of tryptophan derivatives. The reaction typically requires a base, such as sodium hydride, and an alkylating agent, such as bromoethane. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves the use of biocatalysts to achieve high enantioselectivity. Enzymatic methods using tryptophan synthase or other related enzymes can be employed to produce the desired compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: D,L-Homotryptophan undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products:

    Oxidation: Oxo derivatives of this compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted indole derivatives.

Scientific Research Applications

D,L-Homotryptophan has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: It serves as a probe to study protein-ligand interactions and enzyme mechanisms.

    Medicine: Research into its potential therapeutic effects, including its role as a precursor for the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fine chemicals.

Comparison with Similar Compounds

    Tryptophan: An essential amino acid with a similar indole structure.

    N-acetyl-D-tryptophan: A derivative of tryptophan with an acetyl group.

    L-β-homotryptophan: A related compound with a similar structure but different stereochemistry

Uniqueness: D,L-Homotryptophan is unique due to its synthetic origin and the presence of both D- and L- enantiomers, which can exhibit different biological activities. This dual nature allows for a broader range of applications and interactions compared to its naturally occurring counterparts .

Properties

IUPAC Name

2-amino-4-(1H-indol-3-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c13-10(12(15)16)6-5-8-7-14-11-4-2-1-3-9(8)11/h1-4,7,10,14H,5-6,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJZXDVMJPTFKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399986, DTXSID101300614
Record name D,L-Homotryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-Amino-1H-indole-3-butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101300614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6245-92-7, 26988-87-4
Record name α-Amino-1H-indole-3-butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6245-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D,L-Homotryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-Amino-1H-indole-3-butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101300614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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